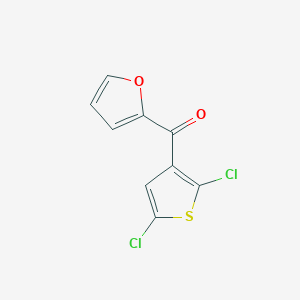
(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone is a chemical compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with two chlorine atoms and a furan ring connected through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone typically involves the reaction of 2,5-dichlorothiophene with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical lead compound.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as protein kinases. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dichlorothiophen-3-yl)(phenyl)methanone
- (2,5-Dichlorothiophen-3-yl)(pyridin-2-yl)methanone
- (2,5-Dichlorothiophen-3-yl)(thiophen-2-yl)methanone
Uniqueness
(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone is unique due to the presence of both thiophene and furan rings, which impart distinct electronic and steric properties. This combination can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
57248-29-0 |
|---|---|
Molecular Formula |
C9H4Cl2O2S |
Molecular Weight |
247.10 g/mol |
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C9H4Cl2O2S/c10-7-4-5(9(11)14-7)8(12)6-2-1-3-13-6/h1-4H |
InChI Key |
RNOWFBUCMDLIBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=C(SC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















